2-Amino-4-(methylsulfonyl)benzenethiol
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Overview
Description
2-Amino-4-(methylsulfonyl)benzenethiol is an organic compound with the molecular formula C7H9NO2S2 and a molecular weight of 203.28 g/mol . This compound is characterized by the presence of an amino group, a methylsulfonyl group, and a thiol group attached to a benzene ring. It is used in various scientific research applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-4-(methylsulfonyl)benzenethiol can be achieved through several methods. One common approach involves the reaction of 2-aminobenzenethiol with methylsulfonyl chloride under basic conditions. The reaction typically takes place in a solvent such as dichloromethane or tetrahydrofuran, with a base like triethylamine or sodium hydroxide to neutralize the hydrochloric acid byproduct.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain high-purity products.
Chemical Reactions Analysis
Types of Reactions
2-Amino-4-(methylsulfonyl)benzenethiol undergoes various chemical reactions, including:
Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.
Reduction: The compound can be reduced to form corresponding sulfides.
Substitution: The amino and thiol groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or potassium permanganate are commonly used.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are employed.
Substitution: Conditions often involve the use of alkyl halides or acyl chlorides in the presence of a base.
Major Products Formed
Oxidation: Disulfides, sulfonic acids.
Reduction: Corresponding sulfides.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
2-Amino-4-(methylsulfonyl)benzenethiol is utilized in a wide range of scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Biology: The compound is used in studies involving enzyme inhibition and protein modification.
Industry: The compound is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-Amino-4-(methylsulfonyl)benzenethiol involves its interaction with molecular targets such as enzymes and proteins. The amino and thiol groups can form covalent bonds with active sites of enzymes, leading to inhibition or modification of their activity. The methylsulfonyl group can enhance the compound’s solubility and stability, facilitating its interaction with biological targets.
Comparison with Similar Compounds
Similar Compounds
2-Amino-4-(methylsulfonyl)benzoic acid: Similar structure but with a carboxylic acid group instead of a thiol group.
2-Amino-4-methylbenzenethiol: Lacks the methylsulfonyl group, affecting its solubility and reactivity.
Uniqueness
2-Amino-4-(methylsulfonyl)benzenethiol is unique due to the presence of both a thiol and a methylsulfonyl group, which confer distinct chemical properties and reactivity. This combination makes it a valuable compound for various research and industrial applications.
Properties
IUPAC Name |
2-amino-4-methylsulfonylbenzenethiol |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9NO2S2/c1-12(9,10)5-2-3-7(11)6(8)4-5/h2-4,11H,8H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WFICJTMKAFXYPQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)C1=CC(=C(C=C1)S)N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9NO2S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
203.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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